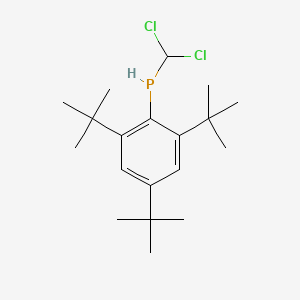
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a dichloromethyl group and a 2,4,6-tri-tert-butylphenyl group attached to a phosphane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with dichloromethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents such as tetrahydrofuran (THF) and the addition of a base like butyllithium can facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Coordination: The phosphane can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
Wissenschaftliche Forschungsanwendungen
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which (Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects involves its ability to act as a ligand and coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group can also influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Dichloromethyl)(2,4-di-tert-butylphenyl)phosphane: Similar in structure but with fewer tert-butyl groups, affecting its steric and electronic properties.
(Dichloromethyl)(2,6-di-tert-butylphenyl)phosphane: Another similar compound with different substitution patterns on the phenyl ring.
Uniqueness
(Dichloromethyl)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the presence of three tert-butyl groups, which provide significant steric hindrance. This steric bulk can influence the compound’s reactivity and stability, making it distinct from other similar phosphines .
Eigenschaften
CAS-Nummer |
92957-40-9 |
|---|---|
Molekularformel |
C19H31Cl2P |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
dichloromethyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H31Cl2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11,16,22H,1-9H3 |
InChI-Schlüssel |
PTVPSJNWLCIRGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC(Cl)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


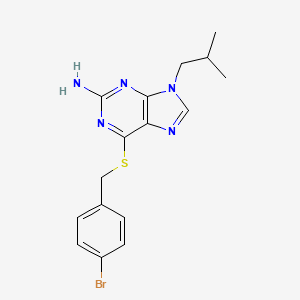

![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
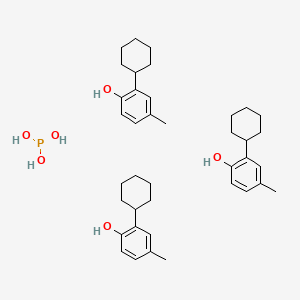
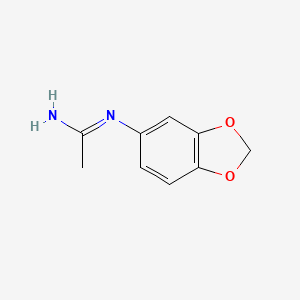
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)

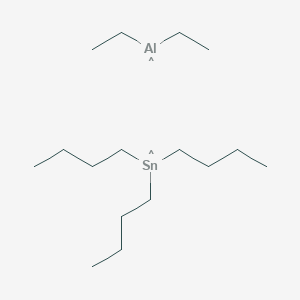
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
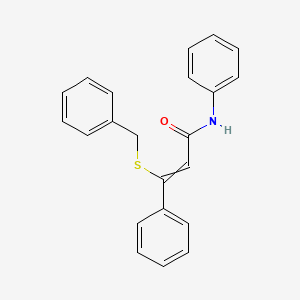
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

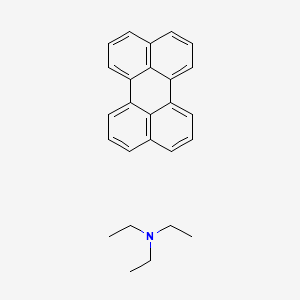
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
